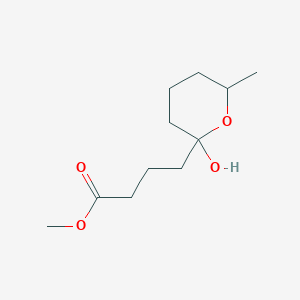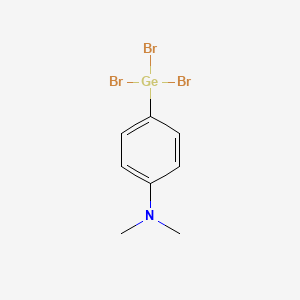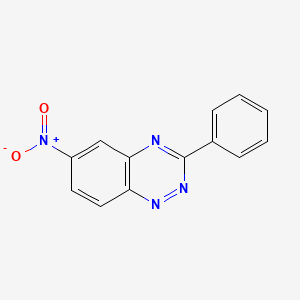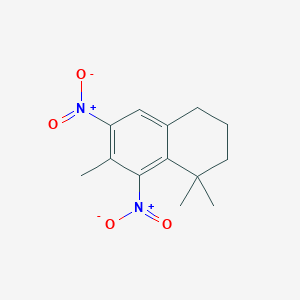
CID 54250025
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 54250025 is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 54250025 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to obtain the final product in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications. The industrial production methods may include:
Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction parameters to ensure consistent quality.
Continuous Processing: In some cases, continuous processing techniques are used to streamline production and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
CID 54250025 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Applications De Recherche Scientifique
CID 54250025 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the creation of new molecules and materials.
Biology: In biological research, this compound may be used to study cellular processes and interactions.
Industry: this compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 54250025 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: By modulating signal transduction pathways, this compound can influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 54250025 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares structural similarities with this compound but differs in its functional groups and reactivity.
CID 87654321: Another related compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its broad range of scientific research applications make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
CH2OSi2 |
|---|---|
Poids moléculaire |
86.20 g/mol |
InChI |
InChI=1S/CH2OSi2/c1-4-2-3/h1H2 |
Clé InChI |
UGGJEEHXNPEWAJ-UHFFFAOYSA-N |
SMILES canonique |
C=[Si]O[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)

![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)

![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)

![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)

